4-Isopropylpyridin-2-amine
Overview
Description
Scientific Research Applications
Organic Chemistry and Catalysis
4-Isopropylpyridin-2-amine, also known as 2-(Pyridin-2-yl)isopropyl (PIP) Amine, has been used as a directing group for the functionalization of unactivated methylene C(sp3)-H bonds .
Application
The PIP amine directing group (DG) enables the divergent functionalization of unactivated β-methylene C(sp3)-H bonds to forge C-O, C-N, C-C, and C-F bonds with palladium catalysts .
Method of Application
The PIP amine DG is a strongly coordinating bidentate group consisting of a pyridyl group, a gem-dimethyl moiety, and an amino group . The exclusive β-selectivity is ascribed to the preferential formation of kinetically favored [5,5]-bicyclic palladacycle intermediates .
Results
The combination of PIP amine with axially chiral ligands was found to promote asymmetric functionalization of unbiased methylene C(sp3)-H bonds . Two different types of axially chiral ligands, namely, non-C2-symmetric chiral phosphoric acids (CPAs) and 3,3’-disubstituted BINOLs, have been developed .
Carbon Capture and Utilisation
Amine-based materials, which could potentially include 4-Isopropylpyridin-2-amine, are widely used in carbon capture and utilisation .
Application
Amine and polyamine-based materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
Method of Application
These materials are being developed to enable the capture of CO2 from dilute sources and conversion into higher-value products .
Results
Advancing lab-scale research into a pilot or industrial-scale application is fraught with challenges, starting with the definition and identification of an effective adsorbent .
properties
IUPAC Name |
4-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZXIZXIMJXQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylpyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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